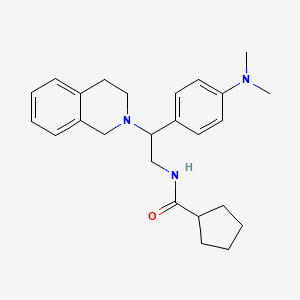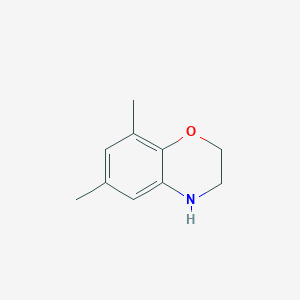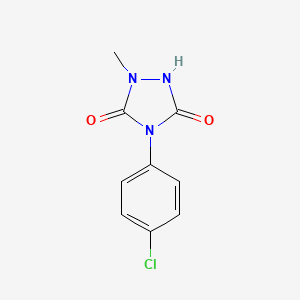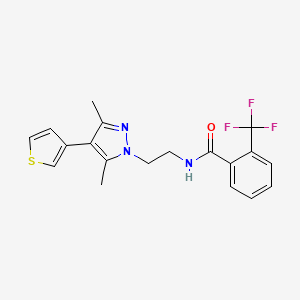
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is a urea derivative that shows promising results in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
科学的研究の応用
Conformational Studies and Molecular Interactions
Research on pyridin-2-yl ureas has revealed insights into their conformational isomers and molecular interactions. For instance, studies have shown that these compounds can exhibit preferences for certain conformational forms based on the presence of specific substituents, which in turn influences their ability to bind with molecules like cytosine through hydrogen bonding and complexation. This understanding is crucial for designing molecules with targeted biological activities (Chia-Hui Chien et al., 2004).
Anion Binding and Recognition
Further explorations into the chemical space of pyridin-2-yl ureas have demonstrated their effectiveness as anion-binding agents. The incorporation of amide, urea, and pyrrole groups into acyclic molecules has led to the development of selective anion-binding agents, showcasing the versatility of these compounds in creating effective and selective molecular recognition systems (Philip A. Gale, 2006).
Synthetic Methodologies and Ligand Design
Advancements in the synthesis of pyridin-2-yl ureas have opened up new avenues for the development of compounds with potential therapeutic applications. Techniques such as stereoselective synthesis have been employed to create active metabolites of potent kinase inhibitors, highlighting the importance of precise synthetic strategies in medicinal chemistry (Zecheng Chen et al., 2010). Additionally, novel ligands capable of ion-pair binding have been developed through the synthesis of mixed N,S-donor 2-ureidopyridine ligands, further emphasizing the role of these compounds in coordination chemistry and potential applications in sensing and separation technologies (Naseem Qureshi et al., 2009).
Association and Complex Formation
The ability of pyridin-2-yl ureas to form complexes with other molecules has been a subject of interest. Studies involving the association of these compounds with substituted 2-amino-1,8-naphthyridines and benzoates have provided insights into the substituent effects on complexation, which is critical for understanding the molecular basis of their interactions and designing molecules with enhanced binding properties (B. Ośmiałowski et al., 2013).
Corrosion Inhibition
Interestingly, derivatives of pyridin-2-yl ureas have also found applications in materials science, such as in the inhibition of corrosion on metal surfaces. This application underscores the multifaceted utility of these compounds beyond the realm of biological activity, showcasing their potential in industrial applications (M. Jeeva et al., 2015).
特性
IUPAC Name |
1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(17-13-5-3-9-20-13)16-11-6-8-18(10-11)12-4-1-2-7-15-12/h1-5,7,9,11H,6,8,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZRCJILZBHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2606823.png)
![3-Methyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2606825.png)
![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)

![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)

![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)